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Compound of Interest

Compound Name:
2-nitro-N-

propylbenzenesulfonamide

Cat. No.: B3058505 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-nitro-N-propylbenzenesulfonamide, a compound of interest in synthetic and medicinal

chemistry. Due to the limited availability of published experimental data for this specific

molecule, this guide presents predicted values and characteristic ranges derived from

analogous compounds and foundational spectroscopic principles. The methodologies for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are detailed to facilitate experimental replication and data interpretation.

Molecular Structure
Chemical Name: 2-nitro-N-propylbenzenesulfonamide Molecular Formula: C₉H₁₂N₂O₄S[1]

Molecular Weight: 244.27 g/mol [1] CAS Number: 89840-63-1[1]

Structure:

Chemical structure of 2-nitro-N-propylbenzenesulfonamide

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 2-nitro-
N-propylbenzenesulfonamide. These values are based on data from structurally similar
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compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1 - 7.6 m 4H
Aromatic protons

(C₆H₄)

~ 5.0 - 4.8 t 1H N-H (sulfonamide)

~ 3.0 - 2.9 q 2H
-CH₂- (propyl,

adjacent to NH)

~ 1.6 - 1.5 sextet 2H -CH₂- (propyl, middle)

~ 0.9 t 3H -CH₃ (propyl)

Note: The chemical shift of the N-H proton can be broad and its position may vary with

concentration and temperature.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 148.0 C-NO₂ (aromatic)

~ 138.0 C-SO₂ (aromatic)

~ 133.0 - 124.0 Aromatic CH carbons

~ 45.0 -CH₂- (propyl, adjacent to NH)

~ 22.0 -CH₂- (propyl, middle)

~ 11.0 -CH₃ (propyl)

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3350 - 3250 Medium N-H Stretch
Sulfonamide (-

SO₂NH-)

~ 3100 - 3000 Medium-Weak C-H Stretch Aromatic

~ 2960 - 2850 Medium C-H Stretch Aliphatic (propyl)

~ 1530 - 1510 Strong
Asymmetric N-O

Stretch
Nitro (-NO₂)[2][3]

~ 1350 - 1330 Strong
Symmetric N-O

Stretch
Nitro (-NO₂)[2][3]

~ 1340 - 1310 Strong
Asymmetric S=O

Stretch

Sulfonamide (-

SO₂NH-)

~ 1170 - 1150 Strong
Symmetric S=O

Stretch

Sulfonamide (-

SO₂NH-)

~ 860 - 840 Medium C-N Stretch
Aromatic Nitro

Compound

Note: The presence of two strong bands for the nitro group (asymmetric and symmetric

stretches) and two strong bands for the sulfonyl group are highly characteristic.[2]

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

244 [M]⁺, Molecular Ion

227 [M - OH]⁺ (from nitro group rearrangement)

186 [M - C₃H₇N]⁺ or [M - C₃H₆]⁺

156 [M - SO₂NHC₃H₇]⁺

122 [C₆H₄NO₂]⁺

76 [C₆H₄]⁺
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Note: The molecular ion peak is expected at m/z 244. Fragmentation patterns in mass

spectrometry provide valuable structural information. Common fragmentation pathways for

sulfonamides involve cleavage of the S-N and S-C bonds.[4][5]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for standard organic compound analysis.

Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for determining the

carbon-hydrogen framework of a molecule.[6]

Sample Preparation:

Weigh approximately 5-10 mg of 2-nitro-N-propylbenzenesulfonamide.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.[7]

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a spectrometer with a field strength of 300 MHz or higher for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters

include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-

noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity
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of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.

[6]

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[8][9]

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample of 2-nitro-N-propylbenzenesulfonamide directly onto the

ATR crystal (e.g., diamond or zinc selenide).[10]

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The resulting spectrum is typically plotted as percent transmittance versus wavenumber

(cm⁻¹).[9]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions, providing information about the molecular weight and elemental composition.[12][13]

Sample Introduction:

Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass

spectrometer. This can be done via direct infusion or by coupling the MS to a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://kpu.pressbooks.pub/organicchemistry/chapter/6-5-the-nmr-theory/
https://community.wvu.edu/~josbour1/Labs/F2016/Exp%208%20-%20Infrared%20Spectroscopy.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/main.shtml
https://www.benchchem.com/product/b3058505?utm_src=pdf-body
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Vibrational_Spectroscopy/Infrared_Spectroscopy
https://www.orgchemboulder.com/Spectroscopy/irtutor/main.shtml
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization:

Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique

that causes extensive fragmentation, which is useful for structural elucidation.[4] Softer

ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be

used to preferentially observe the molecular ion.

Mass Analysis and Detection:

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole, time-of-flight).

The detector records the abundance of each ion.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

confirm the molecular formula.[4]

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-nitro-
N-propylbenzenesulfonamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b3058505?utm_src=pdf-body
https://www.benchchem.com/product/b3058505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques Data Interpretation
Final Elucidation

2-nitro-N-propyl-
benzenesulfonamide

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

¹H & ¹³C Spectra
(Structure & Connectivity)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight & Formula)

Structure Confirmed

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of an organic compound.
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Compound Analysis

MS Analysis
- Determine Molecular Weight (244)

- Confirm Formula (C₉H₁₂N₂O₄S)

IR Analysis
- Identify Functional Groups

(-NO₂, -SO₂NH-, Propyl, Benzene)
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- Determine C-H Framework

- Confirm Connectivity

Combine all data to
elucidate the final structure

Confirmed Structure:
2-nitro-N-propylbenzenesulfonamide

Click to download full resolution via product page

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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